5-amino-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-{[(4-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of 1,2,3-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(4-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate
- React 4-methoxyphenyl isocyanate with sodium azide in an organic solvent such as dimethylformamide (DMF) to form the azide intermediate.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Combine the azide intermediate with an alkyne derivative in the presence of a copper(I) catalyst (e.g., copper(I) bromide) and a reducing agent (e.g., sodium ascorbate).
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 3: Formation of Final Product
- The resulting 1,2,3-triazole intermediate is then reacted with N-phenylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the compound can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Activity: The compound has demonstrated cytotoxic activity against cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine
Drug Development: The compound can be used as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer, infections, and inflammatory conditions.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-{[(4-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit the activity of enzymes involved in cell proliferation and survival, such as kinases and proteases.
Receptors: The compound can bind to receptors on the cell surface, triggering signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1-phenyl-1H-1,2,3-triazole-4-carboxamide and 1-benzyl-1H-1,2,3-triazole-4-carboxamide.
Carbamoyl Derivatives: Compounds with similar carbamoyl groups, such as N-phenylcarbamoyl-1H-1,2,3-triazole and N-benzylcarbamoyl-1H-1,2,3-triazole.
Uniqueness
The uniqueness of 5-amino-1-{[(4-methoxyphenyl)carbamoyl]methyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and phenylcarbamoyl groups enhances its binding affinity to molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N6O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-amino-1-[2-(4-methoxyanilino)-2-oxoethyl]-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H18N6O3/c1-27-14-9-7-13(8-10-14)20-15(25)11-24-17(19)16(22-23-24)18(26)21-12-5-3-2-4-6-12/h2-10H,11,19H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
GRBAUBPUOOBPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.